(2S)-2-amino-3-(4-propylphenyl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(4-propylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of phenylalanine, where the phenyl group is substituted with a propyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-propylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of transaminase-mediated synthesis, where a prochiral ketone is converted into the desired amino acid using a transaminase enzyme . This method is advantageous due to its high enantioselectivity and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound in high yields. The fermentation broth is then subjected to purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(4-propylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2S)-2-amino-3-(4-propylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-propylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist or antagonist at certain receptor sites, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-3-(4-benzoylphenyl)propanoic acid: A derivative with a benzoyl group instead of a propyl group.
(S)-2-amino-3-(4-methylphenyl)propanoic acid: A derivative with a methyl group instead of a propyl group.
Uniqueness
(2S)-2-amino-3-(4-propylphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the para position of the phenyl ring differentiates it from other similar compounds, leading to unique interactions with molecular targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-propylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)8-11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
YQBMSPAZAPXDGB-NSHDSACASA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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